4-Difluoromethoxy-6-fluoronicotinic acid 4-Difluoromethoxy-6-fluoronicotinic acid
Brand Name: Vulcanchem
CAS No.: 1806304-82-4
VCID: VC2771608
InChI: InChI=1S/C7H4F3NO3/c8-5-1-4(14-7(9)10)3(2-11-5)6(12)13/h1-2,7H,(H,12,13)
SMILES: C1=C(C(=CN=C1F)C(=O)O)OC(F)F
Molecular Formula: C7H4F3NO3
Molecular Weight: 207.11 g/mol

4-Difluoromethoxy-6-fluoronicotinic acid

CAS No.: 1806304-82-4

Cat. No.: VC2771608

Molecular Formula: C7H4F3NO3

Molecular Weight: 207.11 g/mol

* For research use only. Not for human or veterinary use.

4-Difluoromethoxy-6-fluoronicotinic acid - 1806304-82-4

Specification

CAS No. 1806304-82-4
Molecular Formula C7H4F3NO3
Molecular Weight 207.11 g/mol
IUPAC Name 4-(difluoromethoxy)-6-fluoropyridine-3-carboxylic acid
Standard InChI InChI=1S/C7H4F3NO3/c8-5-1-4(14-7(9)10)3(2-11-5)6(12)13/h1-2,7H,(H,12,13)
Standard InChI Key IZWGBUDFFDKZII-UHFFFAOYSA-N
SMILES C1=C(C(=CN=C1F)C(=O)O)OC(F)F
Canonical SMILES C1=C(C(=CN=C1F)C(=O)O)OC(F)F

Introduction

Chemical Properties and Structure

PropertyValue
CAS Number1806304-82-4
Molecular FormulaC7H4F3NO3
Molecular Weight207.11 g/mol
IUPAC Name4-(difluoromethoxy)-6-fluoropyridine-3-carboxylic acid
PubChem Compound ID121228468

Structural Characteristics

The structural backbone of this compound consists of a pyridine ring with a carboxylic acid group at the 3-position, constituting the nicotinic acid core. The defining structural features are the difluoromethoxy group (-OCHF2) at the 4-position and a fluorine atom directly attached to the 6-position of the pyridine ring. These fluorinated substituents significantly influence the electron distribution within the molecule, affecting its chemical behavior and reactivity patterns.

The standard InChI notation for this compound is InChI=1S/C7H4F3NO3/c8-5-1-4(14-7(9)10)3(2-11-5)6(12)13/h1-2,7H,(H,12,13), while its InChIKey is IZWGBUDFFDKZII-UHFFFAOYSA-N. The SMILES notation, C1=C(C(=CN=C1F)C(=O)O)OC(F)F, provides a linear representation of its molecular structure. These identifiers are essential for database searches and structural comparisons in chemical informatics.

Chemical Reactions and Stability

4-Difluoromethoxy-6-fluoronicotinic acid can participate in various chemical transformations, primarily involving the carboxylic acid group and the pyridine nitrogen. The carboxylic acid functionality can undergo typical reactions such as esterification, amide formation, and decarboxylation under appropriate conditions. The pyridine nitrogen, being moderately basic, can participate in acid-base reactions and coordination with metal ions.

The difluoromethoxy group (-OCHF2) exhibits unique chemical characteristics, including moderate electron-withdrawing properties and distinct hydrogen bonding capabilities. This group can potentially undergo hydrolysis under strongly acidic or basic conditions, though it generally demonstrates enhanced stability compared to non-fluorinated analogs. The precise stability parameters, including thermal stability and resistance to various chemical environments, would require experimental determination for comprehensive characterization.

Applications

Biological and Pharmacological Applications

Comparative Analysis with Related Compounds

Several structurally related fluorinated nicotinic acid derivatives have been more extensively studied, providing context for understanding the potential properties and applications of 4-Difluoromethoxy-6-fluoronicotinic acid. For instance, 2,6-Dichloro-5-fluoronicotinic acid has been investigated for its utility in studying protein-protein interactions, particularly in amyloid assembly mechanisms .

Table 2: Comparison of 4-Difluoromethoxy-6-fluoronicotinic acid with Related Compounds

CompoundMolecular FormulaMolecular WeightKey Structural DifferencesNotable Properties/Applications
4-Difluoromethoxy-6-fluoronicotinic acidC7H4F3NO3207.11 g/molDifluoromethoxy at 4-position, Fluorine at 6-positionPotential modulator of protein interactions, research reagent
6-Fluoronicotinic AcidC6H4FNO2141.10 g/molSingle fluorine at 6-position, lacks difluoromethoxy groupIntermediate in pharmaceutical synthesis
2,6-Dichloro-5-fluoronicotinic acidC6H2Cl2FNO2209.99 g/molChlorine atoms at 2,6-positions, fluorine at 5-positionReagent for protein-protein interaction studies, particularly in amyloid assembly

The position and nature of halogen substituents significantly influence the chemical and biological properties of these compounds. While chlorinated derivatives like 2,6-Dichloro-5-fluoronicotinic acid exhibit particular reactivity patterns and applications in protein chemistry , the difluoromethoxy group in 4-Difluoromethoxy-6-fluoronicotinic acid likely confers distinct properties relevant to lipophilicity, metabolic stability, and hydrogen bonding capabilities.

Current Research and Future Directions

The field of fluorinated heterocycles, including fluorinated nicotinic acid derivatives, continues to expand rapidly, driven by applications in medicinal chemistry, agrochemicals, and materials science. Current research trends suggest growing interest in developing efficient and selective synthetic methodologies for introducing fluorinated substituents, including the difluoromethoxy group, into heterocyclic scaffolds .

Future research directions for 4-Difluoromethoxy-6-fluoronicotinic acid might include:

  • Development of optimized synthetic routes with improved yields and reduced environmental impact

  • Comprehensive characterization of physicochemical properties and structure-activity relationships

  • Exploration of potential biological activities, particularly in areas where other fluorinated nicotinic acid derivatives have shown promise

  • Investigation of applications in materials science, such as in the preparation of functionalized surfaces or polymeric materials

  • Utilization as a building block for more complex molecular architectures, including potential drug candidates or molecular probes

The relatively limited documentation on this specific compound in the available literature suggests opportunities for further research to fully elucidate its properties and potential applications.

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